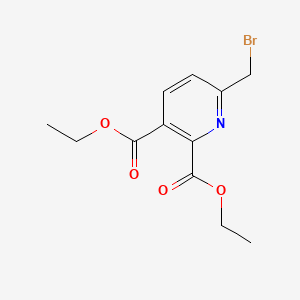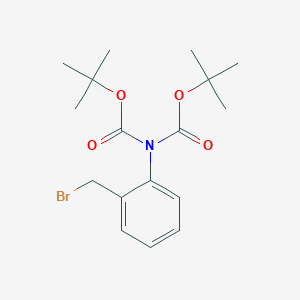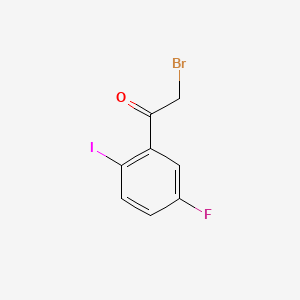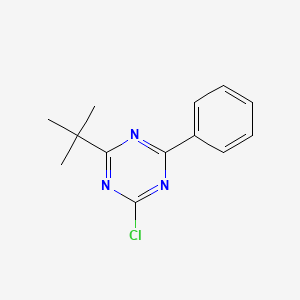
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with tert-butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to ensure the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and products.
Hydrolysis: The triazine ring can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the ring structure.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted triazines depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced forms of the compound with altered oxidation states.
Hydrolysis: Breakdown products such as amines and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butyl)-4,6-dichloro-1,3,5-triazine
- 2-(tert-Butyl)-4-chloro-6-methyl-1,3,5-triazine
- 2-(tert-Butyl)-4-chloro-6-ethyl-1,3,5-triazine
Uniqueness
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine stands out due to the presence of the phenyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective inhibitors or advanced materials.
Eigenschaften
Molekularformel |
C13H14ClN3 |
|---|---|
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
2-tert-butyl-4-chloro-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C13H14ClN3/c1-13(2,3)11-15-10(16-12(14)17-11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
AZCRBOTUMIELBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=NC(=N1)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



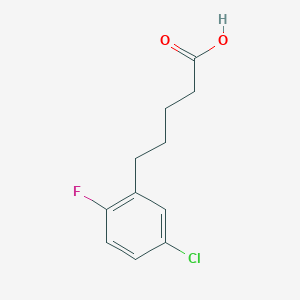
![[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate](/img/structure/B13659889.png)
![3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride](/img/structure/B13659891.png)
![7-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659901.png)

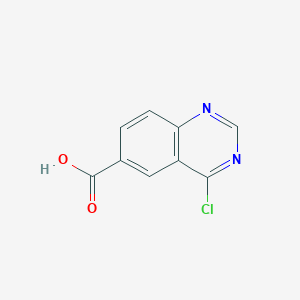
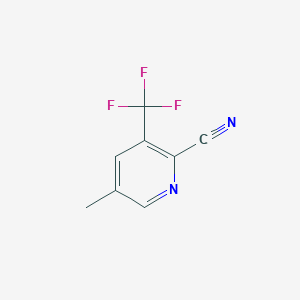
![8-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13659920.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)
